molecular formula C20H18FN3O2S B11195487 2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B11195487
M. Wt: 383.4 g/mol
InChI Key: VRFZPANJSHKKSA-UHFFFAOYSA-N
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Description

2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, a fluorophenyl group, and a methylsulfanylphenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H18FN3O2S

Molecular Weight

383.4 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1-yl]-N-(3-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C20H18FN3O2S/c1-13-10-19(26)24(20(22-13)14-6-8-15(21)9-7-14)12-18(25)23-16-4-3-5-17(11-16)27-2/h3-11H,12H2,1-2H3,(H,23,25)

InChI Key

VRFZPANJSHKKSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=N1)C2=CC=C(C=C2)F)CC(=O)NC3=CC(=CC=C3)SC

Origin of Product

United States

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